molecular formula C24H20ClN3O3 B1662391 N-(3-pyridyl)-Indomethacin amide CAS No. 261766-29-4

N-(3-pyridyl)-Indomethacin amide

Cat. No. B1662391
M. Wt: 433.9 g/mol
InChI Key: DTAPHQYAZUTCIG-UHFFFAOYSA-N
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Description

N-(3-pyridyl)-Indomethacin amide would be a compound derived from Indomethacin, which is a non-steroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling . The “N-(3-pyridyl)” part suggests that a pyridine group is attached to the Indomethacin molecule, likely making it a different compound with potentially different properties .

Scientific Research Applications

Activation of Peroxisome Proliferator-Activated Receptors

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) and a component of N-(3-pyridyl)-Indomethacin amide, has been utilized in research to study adipocyte differentiation. Studies have shown that indomethacin can bind and activate peroxisome proliferator-activated receptor γ (PPARγ), a key factor in adipogenesis. This activation is consistent with the concentrations required to induce differentiation in preadipocyte cell lines. Additionally, the ability of indomethacin to activate PPARα, a liver-enriched subtype involved in peroxisome proliferation, provides a molecular basis for studying biological effects related to adipogenesis and peroxisome activity (Lehmann et al., 1997).

Synthesis and Anti-inflammatory Analgesic Activity

Research has been conducted on the synthesis of indomethacin derivatives, including imidazo[1,2-a]pyrimidine derivatives, and their anti-inflammatory and analgesic activities. Such derivatives have shown significant activity in in vivo tests, with certain compounds exhibiting greater effectiveness than indomethacin itself. This synthesis and evaluation of new compounds offer insights into novel therapeutic potentials and mechanisms of action (Abignente et al., 1994).

Inhibition of Cancer Cell Growth

Focusing on colorectal cancer, the molecular structure of indomethacin has been used to design novel amide analogs. These analogs have been evaluated against various human colon cancer cell lines, displaying significant growth inhibitory activity. Some indomethacin analogs have shown high potency in inhibiting cancer cell growth, potentially inducing apoptosis via caspase-3 dependent pathways. This research suggests the use of indomethacin derivatives as potential treatments for colon cancer (Eissa, 2017).

Antiallergic Potential of Indomethacin Derivatives

Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have identified potential antiallergic compounds. These compounds have shown significant potency in antiallergic assays, including inhibiting histamine release and interleukin production. This research opens pathways for developing new antiallergic agents based on indomethacin derivatives (Menciu et al., 1999).

Synthesis and Stability of Indomethacin Prodrugs

Research has been conducted on the synthesis of indomethacin prodrugs, focusing on understanding their stability and hydrolysis. This study provides valuable information on the stability and potential therapeutic applications of indomethacin prodrugs, which can have implications for drug delivery and efficacy (Chandrasekaran et al., 2006).

properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-15-20(13-23(29)27-18-4-3-11-26-14-18)21-12-19(31-2)9-10-22(21)28(15)24(30)16-5-7-17(25)8-6-16/h3-12,14H,13H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPHQYAZUTCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Pyridyl)indomethacin Amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Cho, HH Tai - Prostaglandins, leukotrienes and essential fatty acids, 2002 - Elsevier
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes NAD + -dependent oxidation of 15(S)-hydroxyl group of prostaglandins and has been considered a key enzyme …
Number of citations: 52 www.sciencedirect.com
GW Carlile, R Robert, J Goepp, E Matthes, J Liao… - Journal of Cystic …, 2015 - Elsevier
Background Small molecules as shown by VX809 can rescue the mislocalization of F508del-CFTR. The aim of this study was to identify correctors with a clinical history and their targets …
Number of citations: 49 www.sciencedirect.com

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